molecular formula C11H16ClFN2O2S B3364305 1-(4-Fluorobenzenesulfonyl)-1,4-diazepane hydrochloride CAS No. 1135230-90-8

1-(4-Fluorobenzenesulfonyl)-1,4-diazepane hydrochloride

Cat. No.: B3364305
CAS No.: 1135230-90-8
M. Wt: 294.77 g/mol
InChI Key: GGDYACIAPZAWJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorobenzenesulfonyl)-1,4-diazepane hydrochloride is a chemical compound that belongs to the class of sulfonyl compounds It is characterized by the presence of a fluorobenzene ring attached to a sulfonyl group, which is further connected to a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorobenzenesulfonyl)-1,4-diazepane hydrochloride typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 1,4-diazepane. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorobenzenesulfonyl)-1,4-diazepane hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The sulfonyl group can be oxidized to form sulfonic acids or sulfonates.

    Reduction Reactions: The sulfonyl group can be reduced to form sulfides or thiols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include substituted benzene derivatives with various functional groups.

    Oxidation Reactions: Products include sulfonic acids or sulfonates.

    Reduction Reactions: Products include sulfides or thiols.

Scientific Research Applications

1-(4-Fluorobenzenesulfonyl)-1,4-diazepane hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is used in the study of enzyme inhibition and protein modification due to its ability to form covalent bonds with amino acid residues.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzenesulfonyl)-1,4-diazepane hydrochloride involves the formation of covalent bonds with target molecules. The sulfonyl group can react with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. The fluorine atom enhances the reactivity of the sulfonyl group, making it a potent inhibitor of various biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzenesulfonyl chloride: A precursor used in the synthesis of 1-(4-Fluorobenzenesulfonyl)-1,4-diazepane hydrochloride.

    4-Chlorobenzenesulfonyl chloride: Similar in structure but with a chlorine atom instead of a fluorine atom.

    4-Methoxybenzenesulfonyl chloride: Contains a methoxy group instead of a fluorine atom.

Uniqueness

This compound is unique due to the presence of both a fluorobenzene ring and a diazepane ring. The fluorine atom enhances the reactivity and stability of the compound, making it more effective in various applications compared to its analogs.

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-1,4-diazepane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O2S.ClH/c12-10-2-4-11(5-3-10)17(15,16)14-8-1-6-13-7-9-14;/h2-5,13H,1,6-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDYACIAPZAWJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)S(=O)(=O)C2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49675535
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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